molecular formula C20H20O6 B143398 Naphthgeranine B CAS No. 137109-44-5

Naphthgeranine B

Cat. No.: B143398
CAS No.: 137109-44-5
M. Wt: 356.4 g/mol
InChI Key: PTWDQKQKJHACJW-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthgeranine B is a natural product found in Streptomyces with data available.

Scientific Research Applications

  • Antibacterial and Antifungal Properties : Naphthgeranine B has been identified to exhibit weak antibacterial and antifungal activities. This property is significant for exploring its potential in developing new antimicrobial agents (Volkmann, Hartjen, Zeeck, & Fiedler, 1995).

  • Cytocidal Activity Against Tumor Cell Lines : It has also demonstrated moderate cytocidal activity against various tumor cell lines in vitro, highlighting its potential for cancer research and treatment (Volkmann, Hartjen, Zeeck, & Fiedler, 1995).

  • Electrochemical Applications : Research on naphthol isomers, related to this compound, has led to the development of methods for their electroanalytical determination. This has implications in environmental monitoring and analytical chemistry (Brocenschi et al., 2017).

  • Insecticidal Properties : this compound-related compounds, specifically 1,8-naphthyridine derivatives, have shown excellent insecticidal activity, which could be beneficial for pest control in agriculture (Hou, Jing, & Shao, 2017).

  • Environmental Impact Studies : The toxicological effects of related naphthalene compounds on insects like Tribolium castaneum have been explored, contributing to our understanding of environmental impacts of organic compounds (Pájaro-Castro, Caballero-Gallardo, & Olivero-Verbel, 2017).

  • Broad Biological Activities : Naphthyridine derivatives, which include this compound, exhibit a wide range of biological properties, making them potent scaffolds in therapeutic and medicinal research. This includes antimicrobial, anticancer, and anti-inflammatory activities, among others (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

  • DNA Interaction and Cellular Imaging : this compound-related naphthalimide derivatives are being studied for their ability to target DNA, potentially useful in anticancer therapies and cellular imaging (Banerjee et al., 2013).

  • Chemical Transformations in Water Treatment : Studies on naphthalene derivatives, closely related to this compound, have explored their transformations during water treatment processes, which is significant for environmental safety and water quality control (Boyd, Zhang, & Grimm, 2005).

Properties

CAS No.

137109-44-5

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(4aS,12bR)-8,10-dihydroxy-2-(hydroxymethyl)-5,5-dimethyl-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione

InChI

InChI=1S/C20H20O6/c1-20(2)13-4-3-9(8-21)5-11(13)16-17(24)12-6-10(22)7-14(23)15(12)18(25)19(16)26-20/h5-7,11,13,21-23H,3-4,8H2,1-2H3/t11-,13+/m1/s1

InChI Key

PTWDQKQKJHACJW-YPMHNXCESA-N

Isomeric SMILES

CC1([C@H]2CCC(=C[C@H]2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)C

SMILES

CC1(C2CCC(=CC2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)C

Canonical SMILES

CC1(C2CCC(=CC2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)C

137109-44-5

Synonyms

naphthgeranine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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